molecular formula C19H16N2 B14444882 N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide CAS No. 77740-05-7

N'-([1,1'-Biphenyl]-2-yl)benzenecarboximidamide

Cat. No.: B14444882
CAS No.: 77740-05-7
M. Wt: 272.3 g/mol
InChI Key: MGOIOJZBJLHSSX-UHFFFAOYSA-N
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Description

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is an organic compound that belongs to the class of carboximidamides It is characterized by the presence of a biphenyl group attached to a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide typically involves the reaction of biphenyl-2-carboxylic acid with benzenecarboximidamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboximidamide group. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives .

Scientific Research Applications

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-([1,1’-Biphenyl]-2-yl)benzenecarboximidamide is unique due to the combination of the biphenyl and carboximidamide groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77740-05-7

Molecular Formula

C19H16N2

Molecular Weight

272.3 g/mol

IUPAC Name

N'-(2-phenylphenyl)benzenecarboximidamide

InChI

InChI=1S/C19H16N2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-14H,(H2,20,21)

InChI Key

MGOIOJZBJLHSSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2N=C(C3=CC=CC=C3)N

Origin of Product

United States

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